VLX600

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

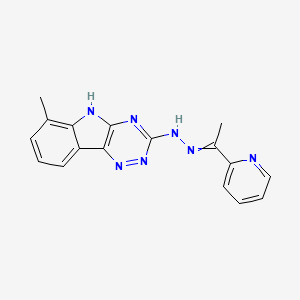

IUPAC Name |

6-methyl-N-(1-pyridin-2-ylethylideneamino)-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9H,1-2H3,(H2,19,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOSBPRTQFFUOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of VLX600 in Quiescent Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX600 is a novel small molecule that has shown significant promise in targeting a critical vulnerability of solid tumors: the quiescent, or dormant, cancer cell population. These cells, often located in the poorly vascularized and nutrient-deprived regions of a tumor, are notoriously resistant to conventional chemotherapies that primarily target rapidly dividing cells. This resistance is a major contributor to tumor recurrence and treatment failure. This compound exploits the unique metabolic state of these quiescent cells, leading to their selective elimination. This technical guide provides an in-depth overview of the mechanism of action of this compound in quiescent cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism: Induction of Bioenergetic Catastrophe via Mitochondrial Targeting

The primary mechanism of action of this compound is the disruption of mitochondrial function through iron chelation. Iron is an essential cofactor for the iron-sulfur clusters and cytochromes of the mitochondrial electron transport chain (ETC), which is responsible for oxidative phosphorylation (OXPHOS) and the majority of cellular ATP production.

By chelating intracellular iron, this compound effectively inhibits the ETC, leading to a rapid decrease in mitochondrial respiration and a subsequent collapse in cellular ATP levels.[1] This "bioenergetic catastrophe" is particularly detrimental to quiescent cancer cells, which, due to their nutrient-deprived microenvironment, are highly reliant on mitochondrial function for survival.[1] Proliferating cancer cells, often residing in more oxygenated and nutrient-rich areas, can compensate to some extent through glycolysis. However, the low-glucose conditions typical of the quiescent niche make this metabolic shift untenable, rendering these cells exquisitely sensitive to this compound-induced energy depletion.[1]

Quantitative Efficacy Data

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines, demonstrating its potency, particularly in models that mimic the quiescent tumor microenvironment.

| Cell Line | Model | Parameter | Value | Reference |

| HCT 116 (Colon Carcinoma) | Spheroids | IC50 | 10 µM | |

| HCT 116 (Colon Carcinoma) | Monolayer | - | Less sensitive than spheroids | |

| Patient-Derived Colorectal Cancer Cells | - | - | Inhibition of proliferation at low concentrations | |

| Neuroblastoma Cell Lines | 2D and 3D cultures | - | Induces efficient cell death regardless of MYCN status | |

| Glioblastoma (NCH644 GSC) | Organotypic brain slice | - | Complete elimination of tumors |

Key Signaling Pathways and Cellular Processes Modulated by this compound

Disruption of Mitochondrial Respiration

This compound directly targets the powerhouse of the cell, leading to a cascade of events culminating in cell death.

Caption: this compound-mediated inhibition of mitochondrial respiration.

Modulation of the HIF-1α Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that allows cells to adapt to low oxygen conditions. This compound treatment leads to a HIF-1α-dependent glycolytic response, but intriguingly, this effect is localized to the outer, more oxygenated layers of 3D tumor spheroids. The quiescent cells in the hypoxic core do not mount this adaptive response, further contributing to their demise.

References

A Technical Guide to Dp44mT: A Novel Iron Chelator for Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron, an essential element for cellular proliferation and a critical cofactor for enzymes involved in DNA synthesis, is a key vulnerability in cancer biology. The heightened metabolic activity of malignant cells necessitates a greater iron influx, rendering them particularly susceptible to iron deprivation. This has led to the emergence of iron chelation as a promising therapeutic strategy. Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) is a novel, potent, and selective iron chelator that has demonstrated significant anti-tumor activity in a broad spectrum of solid tumors. This technical guide provides an in-depth overview of the core science behind Dp44mT, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Core Mechanism of Action

Dp44mT exerts its anti-neoplastic effects through a multi-faceted mechanism centered on its ability to bind intracellular iron and copper. This chelation activity initiates a cascade of cytotoxic events within cancer cells.

One of the primary mechanisms is the generation of reactive oxygen species (ROS) through the formation of redox-active metal complexes.[1] This oxidative stress overwhelms the cellular antioxidant capacity, leading to damage of lipids, proteins, and DNA.

Furthermore, Dp44mT has been shown to target lysosomes. The accumulation of Dp44mT-copper complexes within lysosomes leads to lysosomal membrane permeabilization, releasing cathepsins into the cytosol and triggering the intrinsic apoptotic pathway.[1][2]

Recent studies have also elucidated the role of Dp44mT in modulating key signaling pathways involved in cell growth, proliferation, and survival. Notably, Dp44mT activates the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.[3][4] Additionally, in glioma, Dp44mT has been shown to upregulate the tumor suppressor N-myc downstream-regulated gene 2 (NDRG2) via the RORA-mediated IL-6/JAK2/STAT3 signaling pathway. Dp44mT also functions as a topoisomerase IIα inhibitor, further contributing to its cytotoxic effects by inducing DNA damage.

Quantitative Data on Anti-Tumor Efficacy

The following tables summarize the in vitro and in vivo efficacy of Dp44mT against various solid tumor types.

Table 1: In Vitro Cytotoxicity of Dp44mT in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time (hrs) |

| HL-60 | Promyelocytic Leukemia | 2 - 9 | 72 |

| MCF-7 | Breast Cancer | 2 - 9 | 72 |

| HCT116 | Colon Cancer | 2 - 9 | 72 |

| U87 | Glioblastoma | <100 | 24-72 |

| U251 | Glioblastoma | <100 | 24-72 |

| HT29 | Colorectal Cancer | >1000 | 24-72 |

| MDA-MB-231 | Breast Cancer | ~100 | 72 |

Data compiled from multiple sources.

Table 2: In Vivo Efficacy of Dp44mT in Xenograft Models

| Xenograft Model | Cancer Type | Dp44mT Dose and Administration | Treatment Duration | Tumor Growth Inhibition |

| SAS Cells | Oral Squamous Cell Carcinoma | 0.5 mg/kg, IV, 5 days/week | 17 days | 63.81% reduction in tumor size |

| DMS-53 | Lung Carcinoma | 0.75 mg/kg/day | 2 weeks | More profound than Triapine at a 16-fold lower dose |

Data compiled from multiple sources.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Dp44mT-Induced Cytotoxicity

Caption: Dp44mT's multifaceted mechanism of action.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for determining Dp44mT cytotoxicity.

Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of Dp44mT in complete culture medium. Remove the old medium from the wells and add 100 µL of the Dp44mT dilutions. Include untreated control wells.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Protein Expression

-

Cell Lysis: Treat cells with Dp44mT for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, NDRG2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Drug Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer Dp44mT (e.g., 0.5 mg/kg) or vehicle control intravenously or via another appropriate route according to the desired schedule.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors.

-

Analysis: Measure the final tumor weight and volume. Tissues can be further processed for histological or molecular analysis (e.g., immunohistochemistry, Western blotting).

Conclusion

Dp44mT represents a promising novel iron chelator with potent and selective anti-tumor activity against a range of solid tumors. Its multifaceted mechanism of action, targeting cellular iron metabolism, inducing oxidative stress, disrupting lysosomal function, and modulating key oncogenic signaling pathways, provides a strong rationale for its continued development. The data presented in this guide underscore the potential of Dp44mT as a valuable addition to the arsenal of anti-cancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Antitumor activity of metal-chelating compound Dp44mT is mediated by formation of a redox-active copper complex that accumulates in lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. search.library.northwestern.edu [search.library.northwestern.edu]

- 4. The anti-tumor agent, Dp44mT, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

VLX600: A Technical Guide to Its Core Mechanism of Mitochondrial Respiration Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX600 is a novel small molecule that has demonstrated significant anti-cancer properties by targeting the metabolic vulnerabilities of tumor cells. This technical guide provides an in-depth exploration of the core mechanism of this compound: the inhibition of mitochondrial respiration. We will delve into the quantitative data from key preclinical studies, provide detailed experimental protocols for assessing its activity, and illustrate the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on or interested in this compound and similar metabolism-targeting cancer therapies.

Introduction: Targeting Quiescent Cancer Cells

Solid tumors are characterized by a heterogeneous microenvironment, often with regions of poor vascularization leading to nutrient and oxygen deprivation.[1] In these metabolically compromised areas, a population of cancer cells can enter a quiescent or "sleeping" state.[1][2] These quiescent cancer cells are often resistant to traditional chemotherapies and radiotherapy, which primarily target rapidly dividing cells, and can be a source of tumor regrowth after treatment.[1][3]

This compound was identified in a screen for compounds that are cytotoxic to cancer cells in these metabolically stressed regions. It is an iron chelator that has been shown to be preferentially active against quiescent cancer cells. Its mechanism of action is centered on the disruption of mitochondrial function, leading to a bioenergetic catastrophe and subsequent cell death.

Core Mechanism: Inhibition of Mitochondrial Respiration

The primary mechanism of action of this compound is the inhibition of mitochondrial oxidative phosphorylation (OXPHOS), the process by which cells generate the majority of their ATP. This inhibition is a direct consequence of its iron-chelating properties. Iron is an essential cofactor for the iron-sulfur clusters and heme groups within the protein complexes of the electron transport chain (ETC). By chelating intracellular iron, this compound disrupts the function of these complexes, thereby inhibiting mitochondrial respiration.

Studies have shown that this compound inhibits multiple complexes within the ETC, including Complex I (NADH dehydrogenase), Complex II, and Complex IV (cytochrome c oxidase). This multi-targeted inhibition leads to a profound decrease in the oxygen consumption rate (OCR) in cancer cells.

Visualizing the Mechanism of Action

The following diagram illustrates the core mechanism of this compound in inhibiting the mitochondrial electron transport chain.

Caption: Mechanism of this compound-mediated inhibition of mitochondrial respiration.

Quantitative Data on Mitochondrial Inhibition

The inhibitory effect of this compound on mitochondrial respiration has been quantified in various cancer cell lines. The following tables summarize key data from published studies.

Effect of this compound on Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a key tool for measuring cellular metabolism. It measures the OCR, a direct indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. Studies have consistently shown that this compound treatment leads to a dose-dependent decrease in OCR and a compensatory increase in ECAR.

| Cell Line | Concentration | Time Point | Change in Basal OCR | Change in Maximal Respiration | Reference |

| IMR-32 (Neuroblastoma) | 200 nM | 240 min | ~50% decrease | ~40% decrease | |

| IMR-32 (Neuroblastoma) | 400 nM | 240 min | ~70% decrease | ~60% decrease | |

| Sk-N-BE(2) (Neuroblastoma) | 200 nM | 240 min | ~40% decrease | ~30% decrease | |

| Sk-N-BE(2) (Neuroblastoma) | 400 nM | 240 min | ~60% decrease | ~50% decrease |

Cytotoxicity of this compound

The inhibition of mitochondrial respiration by this compound leads to cancer cell death. The half-maximal inhibitory concentration (IC50) varies across different cancer cell lines.

| Cell Line | Assay | IC50 | Reference |

| Neuroblastoma Cell Lines | Cell Viability Assay | Varies by cell line | |

| Ovarian Cancer Cell Lines | Colony Formation Assay | Varies by cell line |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on mitochondrial respiration and cell viability.

Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function by using sequential injections of mitochondrial inhibitors.

Experimental Workflow:

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Protocol Details:

-

Cell Seeding: Plate 40,000 cells per well in a Seahorse XF96-well cell culture microplate and incubate for 24 hours.

-

Assay Medium: Replace the culture medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Basal Measurement: Measure the basal OCR and ECAR for a set number of cycles.

-

This compound Injection: Inject this compound at the desired concentrations.

-

Post-VLX600 Measurement: Measure OCR and ECAR at indicated time points after this compound injection.

-

Inhibitor Injections: Sequentially inject oligomycin (to inhibit ATP synthase), FCCP (a protonophore to induce maximal respiration), and a mixture of rotenone and antimycin A (to inhibit Complex I and III, respectively, and shut down mitochondrial respiration). Measure OCR after each injection.

Cell Viability Assay (Resazurin-based)

This assay determines the number of viable cells in culture based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

Protocol Details:

-

Cell Seeding: Plate 15,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound and incubate for 72 hours.

-

Resazurin Incubation: Remove the medium and incubate the cells with resazurin solution for 2.5 hours at 37°C.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

Downstream Signaling Pathways

The inhibition of mitochondrial respiration by this compound triggers a cascade of downstream signaling events that contribute to its anti-cancer effects.

MYCN and mTOR Signaling

In neuroblastoma, this compound has been shown to decrease the expression of the MYCN oncoprotein and its associator LMO1. MYCN is a key driver of neuroblastoma and is involved in cell growth, proliferation, and metabolism. The downregulation of MYCN is a significant contributor to the anti-tumor activity of this compound in this cancer type.

Furthermore, this compound inhibits the mTOR signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its inhibition further contributes to the energy crisis induced by this compound.

Autophagy

This compound has been observed to induce an insufficient autophagic response in neuroblastoma cells. Autophagy is a cellular process of self-digestion that can act as a survival mechanism under conditions of metabolic stress. The inability of some cancer cells to mount an effective autophagic response to this compound-induced energy stress may enhance their sensitivity to the drug. In contrast, in glioblastoma cells, this compound induces an autophagy-dependent type of cell death.

Homologous Recombination

Recent studies have revealed that this compound can disrupt homologous recombination (HR), a key DNA damage repair pathway. This effect is also linked to its iron chelation activity, as iron is a cofactor for histone lysine demethylases (KDMs) that are involved in HR. By inhibiting KDMs, this compound impairs the recruitment of HR repair proteins to sites of DNA damage. This finding has opened up new therapeutic possibilities, as it suggests that this compound could synergize with PARP inhibitors and platinum-based chemotherapies, which are particularly effective against HR-deficient tumors.

Visualizing Downstream Signaling

The following diagram illustrates the key downstream signaling pathways affected by this compound.

Caption: Downstream signaling pathways affected by this compound.

Clinical Development and Future Directions

This compound has been evaluated in a Phase I clinical trial in patients with refractory advanced solid tumors. The trial established a safety profile and showed that the drug was reasonably well-tolerated, with stable disease observed as the best response in some patients.

The multifaceted mechanism of action of this compound presents several exciting avenues for future research and clinical development. The synergistic potential with other anti-cancer agents is a particularly promising area. For instance, combining this compound with GLUT inhibitors could create a more profound energy crisis in cancer cells by blocking both mitochondrial respiration and glycolysis. Similarly, the combination with PARP inhibitors in HR-proficient tumors could expand the utility of these targeted therapies.

Further investigation is also warranted to identify predictive biomarkers of response to this compound. Understanding which tumors are most reliant on mitochondrial respiration and which have a compromised ability to respond to metabolic stress will be crucial for patient selection in future clinical trials.

Conclusion

This compound represents a promising therapeutic strategy that exploits the metabolic vulnerabilities of cancer cells, particularly the quiescent populations that are resistant to conventional therapies. Its core mechanism of inhibiting mitochondrial respiration through iron chelation leads to a cascade of downstream effects that ultimately result in cancer cell death and sensitization to other treatments. This technical guide has provided a comprehensive overview of the mechanism, quantitative effects, and experimental methodologies related to this compound, offering a valuable resource for the scientific community to build upon in the ongoing effort to develop more effective cancer therapies.

References

The Metabolic Onslaught of VLX600: A Technical Guide to its Disruption of Cancer Cell Energy Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX600 is a novel small molecule that has demonstrated potent anti-cancer activity by targeting the metabolic vulnerabilities of tumor cells.[1][2][3] This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its profound effects on cancer cell metabolism. By elucidating the signaling pathways, experimental validation, and quantitative impact of this compound, this document serves as a comprehensive resource for researchers in oncology and drug development.

Core Mechanism: Mitochondrial Targeting and Bioenergetic Catastrophe

This compound's primary mechanism of action is the disruption of mitochondrial function.[1] As an iron chelator, this compound interferes with essential iron-dependent processes within the mitochondria, leading to the inhibition of oxidative phosphorylation (OXPHOS).[3] This targeted assault on the cell's primary energy-producing pathway culminates in a state of "bioenergetic catastrophe," ultimately leading to cancer cell death. This effect is particularly pronounced in the metabolically compromised and often quiescent cells found in the hypoxic core of solid tumors, a population notoriously resistant to conventional therapies.

Quantitative Effects of this compound on Cancer Cell Viability and Metabolism

The cytotoxic and metabolic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key in vitro data, providing a comparative overview of its potency and impact on cellular energy pathways.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT116 | Colon Carcinoma | ~10 | |

| IMR-32 | Neuroblastoma | 0.206 ± 0.009 | |

| SK-N-BE(2) | Neuroblastoma | 0.326 ± 0.037 |

Table 2: Effect of this compound on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

| Cell Line | This compound Concentration (nM) | Time (min) | % Decrease in Basal OCR (Mean ± SD) | Citation |

| IMR-32 | 200 | 120 | ~25% | |

| IMR-32 | 400 | 120 | ~40% | |

| SK-N-BE(2) | 200 | 240 | ~30% | |

| SK-N-BE(2) | 400 | 240 | ~50% |

Table 3: Effect of this compound on Glycolysis (Extracellular Acidification Rate - ECAR)

| Cell Line | This compound Concentration (nM) | Time (min) | % Increase in ECAR (Mean ± SD) | Citation |

| IMR-32 | 200 | 240 | ~20% | |

| IMR-32 | 400 | 240 | ~35% | |

| SK-N-BE(2) | 200 | 240 | ~15% | |

| SK-N-BE(2) | 400 | 240 | ~25% |

Signaling Pathways Modulated by this compound

This compound instigates a cascade of signaling events as cancer cells attempt to counteract the induced metabolic stress.

HIF-1α-Mediated Glycolytic Switch

In response to mitochondrial inhibition, many cancer cells, including colon carcinoma, trigger a compensatory upregulation of glycolysis. This metabolic reprogramming is largely mediated by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that promotes the expression of glycolytic enzymes.

Caption: this compound-induced HIF-1α signaling cascade.

Induction of Autophagy and Mitophagy

This compound treatment triggers autophagy, a cellular recycling process, as a survival mechanism in some cancer cells. In colon cancer cells, this is a protective response. However, in neuroblastoma, this autophagic response is insufficient, contributing to their sensitivity to the drug. In glioblastoma, this compound induces a lethal form of autophagy known as autophagy-dependent cell death (ADCD), which is accompanied by mitophagy, the specific degradation of damaged mitochondria.

Caption: Differential autophagic responses to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on cancer cell metabolism.

Cell Viability and IC50 Determination

-

Assay: Fluorometric Microculture Cytotoxicity Assay (FMCA) or equivalent cell viability assay (e.g., MTT, CellTiter-Glo).

-

Procedure:

-

Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.

-

Following incubation, remove the drug-containing medium.

-

Add a viability reagent (e.g., fluorescein diacetate) and incubate according to the manufacturer's instructions.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)

-

Apparatus: Seahorse XF Analyzer (Agilent).

-

Procedure:

-

Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

One hour prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.

-

Load the sensor cartridge with this compound and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) for the Mito Stress Test.

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Place the cell plate in the analyzer and initiate the assay protocol.

-

Record baseline OCR and ECAR measurements before and after the sequential injection of this compound and other compounds.

-

Normalize the data to cell number or protein concentration.

-

Caption: Seahorse XF Analyzer experimental workflow.

Western Blotting for HIF-1α and LC3-II

-

Procedure:

-

Treat cancer cells with this compound for the desired time points. For HIF-1α, it is crucial to minimize exposure to normoxia during sample preparation.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against HIF-1α or LC3 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Conclusion

This compound represents a promising therapeutic agent that exploits the metabolic dependencies of cancer cells. Its ability to induce a bioenergetic crisis through the inhibition of mitochondrial respiration, particularly in the challenging environment of solid tumors, underscores its potential in oncology. The differential responses observed in various cancer types, including the induction of a protective or lethal autophagy, highlight the importance of understanding the specific metabolic wiring of a tumor to predict its sensitivity to this compound. The data and protocols presented in this guide provide a solid foundation for further research into the metabolic effects of this compound and its development as a targeted anti-cancer therapy.

References

The Iron Chelator VLX600: A Preclinical Review of Its Pharmacokinetics and Pharmacodynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VLX600 is a novel small molecule that has garnered significant interest in the field of oncology for its unique mechanism of action targeting metabolically stressed cancer cells. As an iron chelator, this compound disrupts essential cellular processes that are highly dependent on iron, leading to selective cytotoxicity in the tumor microenvironment. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from various in vivo models. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Pharmacokinetics

While comprehensive preclinical pharmacokinetic data for this compound is not extensively published in publicly available literature, a phase I clinical trial in patients with refractory advanced solid tumors provides some insight into its kinetic profile in humans, which can offer a contextual basis for preclinical expectations.[1][2]

Table 1: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial) [2]

| Parameter | Value |

| Peak Plasma Concentration (Cmax) | >2.5 mmol/L |

| Elimination Half-life (t½) | >9 hours |

| Mean Residence Time (MRT) | 9 hours |

| Volume of Distribution (Vd) | 1.1 - 5.1 L/kg |

Note: These values were obtained from a human clinical trial and may not directly translate to preclinical models. Further studies are needed to fully characterize the pharmacokinetic profile of this compound in relevant animal models.

Pharmacodynamics

The pharmacodynamic effects of this compound are intrinsically linked to its ability to chelate iron, which leads to a dual mechanism of action: inhibition of mitochondrial respiration and disruption of DNA repair pathways.

Mechanism of Action

This compound exerts its anticancer effects through two primary pathways:

-

Inhibition of Mitochondrial Respiration: By chelating intracellular iron, this compound disrupts the function of iron-containing proteins within the mitochondria that are essential for oxidative phosphorylation (OXPHOS).[1][3] This leads to a bioenergetic catastrophe and selective cell death, particularly in the hypoxic and nutrient-deprived regions of solid tumors where cells are more reliant on mitochondrial respiration.

-

Disruption of Homologous Recombination (HR) Repair: this compound has been shown to inhibit iron-dependent histone lysine demethylases (KDMs). This inhibition leads to alterations in histone methylation status and impairs the recruitment of key DNA repair proteins, such as RAD51, to sites of DNA double-strand breaks. The resulting disruption of the homologous recombination DNA repair pathway sensitizes cancer cells to DNA-damaging agents.

In Vivo Efficacy in Preclinical Models

This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models, including those for colon, ovarian, and neuroblastoma cancers.

Table 2: Summary of this compound In Vivo Efficacy in Xenograft Models

| Cancer Type | Animal Model | Cell Line(s) | Dosing Regimen | Observed Effects |

| Colon Cancer | Subcutaneous Xenograft | HCT-116, SW480 | Not specified | Inhibition of tumor growth |

| Ovarian Cancer | Not specified | OVCAR-8, PEO14, OV90 | Not specified | Synergizes with PARP inhibitors and cisplatin |

| Neuroblastoma | Not specified | Sk-N-AS, SH-SY5Y, CHP-212, Sk-N-BE(2), IMR-32 | Not specified | Induces cell death regardless of MYCN status |

Note: Specific quantitative data on tumor growth inhibition (e.g., %TGI) and detailed dosing regimens from these preclinical studies are not consistently available in the cited literature.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are crucial for the reproducibility and interpretation of results. The following sections outline generalized methodologies based on common practices for xenograft studies.

General Xenograft Model Protocol

-

Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer, OVCAR-8 for ovarian cancer, or SK-N-AS for neuroblastoma) are cultured in appropriate media and conditions to ensure exponential growth.

-

Animal Models: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are typically used to prevent rejection of human tumor xenografts.

-

Tumor Cell Implantation: A specific number of viable cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) suspended in a suitable medium (e.g., PBS or Matrigel) are injected subcutaneously or orthotopically into the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.

-

Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm^3), animals are randomized into control and treatment groups. This compound is administered via a specified route (e.g., intravenously or intraperitoneally) at a defined dose and schedule.

-

Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (as a measure of toxicity) and survival analysis. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by this compound and the experimental designs used to study them, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound's Dual Mechanism of Action

Caption: Dual mechanism of action of this compound.

Experimental Workflow for a Xenograft Study

Caption: General experimental workflow for a preclinical xenograft study.

Conclusion

This compound represents a promising therapeutic agent with a novel dual mechanism of action that targets the metabolic vulnerabilities of cancer cells. Its ability to inhibit mitochondrial respiration and disrupt DNA repair pathways provides a strong rationale for its continued investigation, both as a monotherapy and in combination with other anticancer agents. While the available preclinical data supports its efficacy in various tumor models, further detailed studies are warranted to fully elucidate its pharmacokinetic profile and to quantify its pharmacodynamic effects across a broader range of cancer types. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting future preclinical research on this compound.

References

- 1. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Central Role of Iron Chelation in the Anticancer Activity of VLX600

For: Researchers, Scientists, and Drug Development Professionals

Abstract

VLX600 is a novel small molecule anticancer agent that has demonstrated efficacy against metabolically stressed and quiescent cancer cells, which are notoriously resistant to conventional therapies. Originally identified in a screen for compounds cytotoxic to cells in nutrient-deprived microenvironments, the primary mechanism of this compound is now understood to be rooted in its function as a potent iron chelator. This document provides a comprehensive technical overview of the multifaceted role of iron chelation in the anticancer activity of this compound. By sequestering intracellular iron, this compound triggers a cascade of events, including the inhibition of mitochondrial respiration, induction of a bioenergetic catastrophe, modulation of critical signaling pathways such as HIF-1α, and impairment of DNA repair mechanisms. These downstream effects culminate in cancer cell death, notably through autophagy-dependent pathways in certain cancer types. This guide synthesizes preclinical data, details key experimental methodologies, and visualizes the core signaling pathways to provide a thorough understanding of this compound for research and development professionals.

Introduction: Targeting Cancer's Iron Addiction

Cancer cells exhibit an elevated requirement for iron compared to their normal counterparts, a phenomenon often described as "iron addiction."[1][2] This dependency stems from iron's critical role as a cofactor for numerous enzymes involved in essential cellular processes, including DNA synthesis (as a component of ribonucleotide reductase), cellular respiration, and metabolic reactions.[3] This increased iron reliance presents a therapeutic vulnerability. Iron chelation therapy, a strategy that employs small molecules to bind and sequester intracellular iron, has emerged as a promising approach to selectively target and eliminate cancer cells by depriving them of this essential metal.[1][3]

This compound (6-methyl-3-{(2E)-2-[1-(2-pyridinyl)ethylidene]hydrazino}-5H-triazino[5,6-b]indole) is a novel, clinically investigated iron chelator designed to exploit this vulnerability. It was specifically developed to target cancer cells within the metabolically compromised microenvironments of solid tumors, where poor vascularization leads to hypoxia and nutrient deprivation. These quiescent or "dormant" cells are often resistant to traditional chemotherapies that target rapidly dividing cells. The anticancer activity of this compound is intrinsically linked to its iron-chelating properties, which initiate a cascade of downstream events leading to selective cancer cell death.

Core Mechanism: Mitochondrial Disruption via Iron Sequestration

The primary molecular action of this compound is the chelation of intracellular iron, with studies showing a strong binding preference for the ferrous (Fe²⁺) state over the ferric (Fe³⁺) state. This action directly impacts the mitochondria, the cell's primary energy-producing organelles.

Mitochondrial oxidative phosphorylation (OXPHOS) is heavily dependent on iron-containing proteins, particularly the iron-sulfur clusters within complexes I, II, and III of the electron transport chain (ETC). By sequestering iron, this compound functions as a potent inhibitor of mitochondrial respiration. This leads to a sharp decrease in the oxygen consumption rate (OCR) and a subsequent depletion of cellular ATP, triggering a severe bioenergetic crisis that is particularly lethal to cancer cells unable to compensate through other metabolic pathways. The critical role of iron chelation in this process has been experimentally validated; the cytotoxic effects of this compound can be significantly rescued by the addition of extracellular iron.

Caption: Core mechanism of this compound via iron chelation and mitochondrial inhibition.

Downstream Cellular Consequences and Signaling Pathways

The initial mitochondrial insult triggered by this compound induces several critical downstream signaling responses that contribute to its overall anticancer effect.

Induction of a HIF-1α-Mediated Glycolytic Response

The inhibition of OXPHOS mimics a hypoxic state, leading to the stabilization of the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). Under normal oxygen conditions, HIF-1α is hydroxylated by iron-dependent prolyl hydroxylases (PHDs) and targeted for proteasomal degradation. By chelating the iron required for PHD activity, this compound prevents HIF-1α degradation. Stabilized HIF-1α then translocates to the nucleus and promotes the transcription of genes involved in glycolysis. This represents a compensatory attempt by the cell to generate ATP under conditions of mitochondrial failure. However, for cancer cells in nutrient-poor environments with limited glucose availability, this glycolytic switch is insufficient to overcome the severe energy deficit, leading to cell death.

Caption: this compound induces a hypoxic response by stabilizing HIF-1α.

Context-Dependent Autophagy and Mitophagy

Autophagy is a cellular recycling process that can either promote survival or induce cell death depending on the context and cell type. This compound treatment has been shown to induce autophagy, but its role is highly context-dependent.

-

Protective Autophagy: In colon carcinoma cells, this compound induces a protective autophagic response to the bioenergetic stress.

-

Autophagy-Dependent Cell Death (ADCD): In contrast, in glioblastoma (GBM) and glioblastoma stem-like cells, this compound induces a caspase-independent, autophagy-dependent form of cell death. This lethal autophagy is accompanied by robust mitophagy—the specific autophagic removal of damaged mitochondria. The process involves the upregulation of mitochondrial proteins BNIP3 and BNIP3L, which mark damaged mitochondria for engulfment by autophagosomes.

Caption: this compound-induced mitophagy leading to cell death in glioblastoma.

Disruption of Homologous Recombination (HR) DNA Repair

A more recently discovered mechanism involves the disruption of DNA repair. This compound's iron chelation activity inhibits the function of iron-dependent histone lysine demethylases (KDMs). These enzymes are crucial for chromatin remodeling at sites of DNA double-strand breaks. By inhibiting KDMs, this compound prevents the recruitment of key homologous recombination (HR) repair proteins, such as RAD51, to the damage sites. This pharmacologically-induced "BRCAness" renders HR-proficient cancer cells vulnerable to agents that cause DNA damage, such as PARP inhibitors and platinum-based compounds. This finding opens a significant opportunity for synergistic combination therapies.

Caption: this compound disrupts DNA repair, creating synergy with PARP inhibitors.

Quantitative Efficacy Data

The potency of this compound has been quantified across various preclinical models and in an early-phase clinical trial.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Citation |

| HCT 116 | Colon Carcinoma | 10 µM | |

| IMR-32 | Neuroblastoma (MYCN-amplified) | 206 ± 9 nM | |

| Sk-N-BE(2) | Neuroblastoma (MYCN-amplified) | 326 ± 37 nM | |

| Various | 6 different human cancer cell lines | 0.039 - 0.51 µM |

Table 2: Summary of Phase I Clinical Trial of this compound (NCT02222363)

| Parameter | Finding | Citation |

| Study Design | Dose escalation study in patients with refractory advanced solid tumors. | |

| Administration | Intravenous on days 1, 8, and 15 of a 28-day cycle. | |

| Safety & Tolerability | Generally well tolerated. Most common drug-related adverse events were fatigue, nausea, and decreased appetite. | |

| Maximum Tolerated Dose (MTD) | Not identified due to early study closure from slow recruitment. | |

| Efficacy | No objective responses observed. Stable disease was the best response in 6 of 19 patients (32%). |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Spheroid Culture and Viability Assay

This protocol is used to model the 3D microenvironment of a tumor and assess the efficacy of this compound on quiescent cells.

-

Cell Seeding: Seed cancer cells (e.g., HCT 116) into ultra-low attachment 96-well plates at a density of 2,000-5,000 cells/well in complete medium.

-

Spheroid Formation: Centrifuge the plates at low speed (e.g., 300 x g) for 10 minutes and incubate at 37°C, 5% CO₂. Spheroids will typically form within 48-72 hours.

-

Drug Treatment: Once spheroids have formed and reached a consistent size, add this compound at various concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Treat spheroids for 72 hours or as required by the experimental design.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® 3D. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Acquisition: After a 30-minute incubation with the reagent, measure luminescence using a plate reader.

-

Analysis: Normalize the luminescence values to the vehicle control to determine the percentage of cell viability and calculate IC₅₀ values.

Oxygen Consumption Rate (OCR) Measurement

This protocol measures the effect of this compound on mitochondrial respiration.

-

Cell Seeding: Seed cells into a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

-

Drug Preparation: Prepare this compound and control compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) in Seahorse XF Assay Medium.

-

Assay Setup: One hour before the assay, replace the culture medium with pre-warmed XF Assay Medium and incubate the plate at 37°C in a non-CO₂ incubator.

-

Instrument Calibration: Calibrate the Seahorse XF Analyzer with the sensor cartridge.

-

Assay Execution: Load the microplate into the analyzer. Measure baseline OCR for 3-4 cycles. Inject this compound and measure the response. Subsequently, inject mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) to determine key parameters of mitochondrial function (e.g., basal respiration, ATP production, maximal respiration).

-

Data Analysis: Use the Seahorse Wave software to analyze the OCR data. Normalize results to cell number or protein concentration.

Western Blotting for HIF-1α and LC3-II

This protocol is used to detect the stabilization of HIF-1α and the induction of autophagy (via LC3-II conversion).

-

Cell Treatment and Lysis: Treat monolayer or spheroid-derived cells with this compound for the desired time (e.g., 6 hours for HIF-1α). Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against HIF-1α (1:1000), LC3B (1:1000), and a loading control like β-actin (1:5000).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. For autophagy, assess the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form).

Conclusion and Future Directions

The anticancer activity of this compound is unequivocally and fundamentally linked to its ability to chelate intracellular iron. This primary action initiates a cascade of potent downstream effects, including the crippling of mitochondrial energy production, induction of a HIF-1α-driven stress response, context-specific induction of lethal autophagy, and the disruption of DNA repair pathways. This multifaceted mechanism makes this compound particularly effective against the quiescent, metabolically-stressed cancer cell populations that drive tumor recurrence and resistance.

While the phase I clinical trial demonstrated that this compound is well-tolerated, its full potential may lie in combination therapies. The finding that this compound disrupts homologous recombination strongly supports its investigation in combination with PARP inhibitors or platinum-based chemotherapy, particularly in ovarian and breast cancers. Further research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this compound and on optimizing combination strategies to exploit the unique vulnerabilities it creates in cancer cells.

References

VLX600's Impact on the Tumor Microenvironment: A Technical Guide

Abstract

VLX600 is a first-in-class small molecule drug candidate that targets the unique metabolic vulnerabilities of cancer cells within the tumor microenvironment (TME). The TME is often characterized by poor vascularization, leading to regions of hypoxia and nutrient deprivation where cancer cells enter a quiescent or "sleeping" state, rendering them resistant to conventional chemotherapies.[1][2] this compound functions as an iron chelator, a mechanism that disrupts mitochondrial respiration and induces a bioenergetic catastrophe in cancer cells, leading to cell death.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on various signaling pathways within the TME, and a summary of key preclinical and clinical data. It is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Introduction: Targeting the Metabolically Compromised Tumor Core

Solid tumors develop aberrant vasculature, resulting in a metabolically challenging microenvironment with reduced access to oxygen and nutrients.[1] This condition forces cancer cells in these regions to adopt a slower proliferation rate, a state often referred to as quiescence or cellular dormancy. These "sleeping" cancer cells are a major cause of tumor regrowth following conventional chemotherapy or radiotherapy, which primarily target rapidly dividing cells.

This compound was identified in a screen for compounds specifically cytotoxic to metabolically stressed tumor cells. It represents a novel therapeutic strategy designed to eliminate these resilient, quiescent cell populations by exploiting their metabolic vulnerabilities. This guide details the multifaceted impact of this compound on the TME, from its core mechanism of mitochondrial disruption to its influence on DNA repair and cellular stress pathways.

Core Mechanism of Action: Iron Chelation and Mitochondrial Disruption

The primary mechanism of this compound is its function as an iron chelator, which directly interferes with intracellular iron metabolism. Iron is an essential cofactor for the electron transport chain (ETC) complexes within the mitochondria. By sequestering iron, this compound inhibits mitochondrial respiration and oxidative phosphorylation (OXPHOS). This targeted disruption of mitochondrial function leads to a severe energy crisis in the cell, termed a "bioenergetic catastrophe," characterized by a sharp decrease in cellular ATP levels and a reduced oxygen consumption rate. This ultimately triggers cancer cell death.

Impact on the Hypoxic Tumor Microenvironment and HIF-1α Signaling

This compound is uniquely effective in the hypoxic and nutrient-poor core of solid tumors. By inhibiting oxygen consumption, this compound can paradoxically reduce tumor hypoxia, as demonstrated by reduced pimonidazole staining in HCT116 xenograft models.

However, the cellular stress induced by mitochondrial dysfunction also triggers a transcriptional response. Treatment with this compound has been shown to upregulate the expression of hypoxia-inducible factor 1-alpha (HIF-1α). This leads to a HIF-1α-dependent glycolytic response as the cell attempts to compensate for the loss of mitochondrial ATP production. This dual effect—reducing overall tumor hypoxia while inducing a HIF-1α-mediated stress response—highlights a complex interplay within the TME.

Modulation of Cellular Stress, DNA Repair, and Survival Pathways

The bioenergetic crisis induced by this compound triggers several other key cellular pathways related to stress, survival, and DNA repair.

4.1 Autophagy and Mitophagy In response to this compound, some cancer cells, like HCT 116 colon cancer cells, induce a protective autophagic response. However, in other contexts, such as glioblastoma (GBM), this compound induces a lethal form of autophagy known as autophagy-dependent cell death (ADCD). This process is accompanied by the induction of mitophagy, the specific autophagic removal of damaged mitochondria, evidenced by increased expression of BNIP3 and BNIP3L. This suggests the therapeutic outcome of autophagy induction by this compound is context-dependent.

4.2 Disruption of Homologous Recombination (HR) DNA Repair A significant finding is that this compound disrupts homologous recombination (HR), a critical DNA double-strand break repair pathway. This effect is mediated through its iron chelation activity, which inhibits iron-dependent histone lysine demethylases (KDMs). The inhibition of KDMs prevents the recruitment of key HR proteins, such as RAD51, to sites of DNA damage. This induced "HR-deficiency" provides a strong rationale for combining this compound with therapies that are particularly effective in HR-deficient tumors, such as PARP inhibitors (PARPis) and platinum-based agents.

4.3 Impact on Oncogenic Signaling in Neuroblastoma In neuroblastoma cells, this compound not only inhibits mitochondrial respiration but also decreases the expression of the key oncogenic driver MYCN and its partner LMO1. Furthermore, this compound inhibits the mTOR signaling pathway, which is crucial for protein translation and cell growth. These effects occur irrespective of the cell's MYCN amplification status, suggesting a broad applicability in this disease.

Preclinical Data and Quantitative Analysis

This compound has demonstrated potent anti-cancer activity across a range of preclinical models. The quantitative data from these studies are summarized below.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Model | IC50 Value | Citation |

|---|---|---|---|---|

| HCT 116 | Colon Carcinoma | 3D Spheroid | 10 µM | |

| IMR-32 | Neuroblastoma (MYCN-amp) | 2D Monolayer | 206 ± 9 nM |

| Sk-N-BE(2) | Neuroblastoma (MYCN-amp) | 2D Monolayer | 326 ± 37 nM | |

Table 2: In Vivo Efficacy and Combination Therapies

| Cancer Type | Model | Combination Agent | Effect | Citation |

|---|---|---|---|---|

| Colon (HCT 116, HT-29) | Xenograft | Irinotecan, Oxaliplatin | Synergistic | |

| Colon (HCT 116, HT-29) | Xenograft | 5-Fluorouracil | Additive | |

| Ovarian | Cell Culture | Olaparib (PARPi), Cisplatin | Synergistic |

| Neuroblastoma | Cell Culture | DRB18 (GLUT Inhibitor) | Synergistic | |

Key Experimental Protocols

Reproducibility is paramount in scientific research. Below are summaries of key experimental methodologies used to evaluate this compound's effects.

6.1 3D Spheroid Cell Culture and Viability

-

Cell Seeding: Human colon carcinoma HCT 116 cells are seeded in non-adherent, U-bottom 96-well plates to promote the formation of single multicellular tumor spheroids (MCTS).

-

Treatment: After spheroid formation (typically 48-72 hours), this compound is added at various concentrations (e.g., 6 µM).

-

Viability Assessment: Spheroid viability is measured using a cell viability reagent that quantifies ATP content, which reflects the number of metabolically active cells. The IC50 is calculated from the dose-response curve.

6.2 Oxygen Consumption Rate (OCR) Measurement

-

Platform: A Seahorse XF Analyzer is used to measure mitochondrial respiration in real-time.

-

Procedure: Cells (e.g., neuroblastoma cell lines) are seeded in a Seahorse XF microplate. After a baseline OCR measurement, this compound is injected into the wells at a specified concentration (e.g., 200-400 nM). Subsequent injections of mitochondrial inhibitors (like oligomycin, FCCP, and rotenone/antimycin A) are used to dissect different parameters of mitochondrial function.

-

Analysis: The change in OCR following this compound treatment indicates its inhibitory effect on mitochondrial respiration.

6.3 In Vivo Xenograft Studies

-

Model: Immunocompromised mice (e.g., SCID mice) are subcutaneously injected with human cancer cells (e.g., HCT 116 or HT-29).

-

Treatment: Once tumors reach a specified volume (e.g., 200 mm³), mice are treated with this compound, vehicle control, or combination therapies via intravenous or intraperitoneal injection.

-

Endpoint: Tumor growth is monitored over time using caliper measurements. Systemic toxicity is assessed by monitoring animal body weight.

6.4 Assessment of Tumor Hypoxia

-

Method: Pimonidazole hydrochloride, a hypoxia marker, is administered to tumor-bearing mice. Pimonidazole forms adducts with proteins specifically in cells with low oxygen tension (<10 mm Hg).

-

Procedure: Mice treated with this compound or vehicle are injected with pimonidazole 1 hour before sacrifice.

-

Analysis: Tumors are excised, sectioned, and stained using an antibody specific for pimonidazole adducts. The hypoxic fraction (pHF) is then quantified using immunohistochemical analysis.

Clinical Perspective and Future Directions

A Phase I clinical trial (NCT02222363) was conducted to evaluate the safety and tolerability of this compound in patients with refractory advanced solid tumors. The drug was administered intravenously on days 1, 8, and 15 of a 28-day cycle. The study found that this compound was reasonably well-tolerated, with fatigue, nausea, and constipation being the most common drug-related adverse events. No maximum tolerated dose (MTD) was identified before the study was closed early due to slow recruitment. While no objective responses were observed, 32% of patients (six individuals) achieved stable disease as their best response.

The strong preclinical evidence for synergy with standard-of-care agents suggests that the future of this compound likely lies in combination therapies. Its ability to induce an HR-deficient phenotype is particularly promising for increasing the efficacy of PARP inhibitors and platinum agents in HR-proficient tumors. Further clinical studies exploring these combinations are warranted.

Conclusion

This compound represents a novel and promising strategy in oncology, specifically designed to eradicate the therapy-resistant, quiescent cancer cells that lie within the metabolically compromised tumor microenvironment. Its unique mechanism as an iron chelator that triggers mitochondrial dysfunction, disrupts DNA repair, and modulates key oncogenic pathways provides a multi-pronged attack on tumor vulnerabilities. While single-agent efficacy in early clinical trials was modest, the profound mechanistic synergy demonstrated in preclinical models offers a clear path forward for this compound as a component of rational combination therapies to overcome resistance and improve patient outcomes.

References

Methodological & Application

Application Notes: VLX600 Treatment for In Vitro Cancer Cell Lines

Introduction

VLX600 is a novel small molecule and iron chelator investigated for its anti-cancer properties.[1][2] It was initially identified in a screen for compounds cytotoxic to metabolically stressed tumor cells.[1] this compound targets cancer cells, particularly those in the poorly vascularized, nutrient-deprived regions of solid tumors, by disrupting their mitochondrial function.[3][4] This unique mechanism of action makes it a promising candidate for targeting quiescent or "sleeping" cancer cell populations that are often resistant to conventional chemotherapies.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily centered on iron chelation and the subsequent inhibition of mitochondrial respiration.

-

Iron Chelation : As an iron chelator, this compound disrupts intracellular iron metabolism, a critical process for cancer cells which exhibit an increased demand for iron. This iron-depleting function is crucial for its cell-killing effects.

-

Inhibition of Mitochondrial Respiration : By interfering with iron-dependent processes, this compound inhibits mitochondrial oxidative phosphorylation (OXPHOS). This leads to a decrease in the oxygen consumption rate and a reduction in cellular ATP levels, triggering a bioenergetic catastrophe.

-

Induction of Cell Death and Autophagy : The disruption of mitochondrial function induces a caspase-independent, autophagy-dependent cell death in some cancer types like glioblastoma. This process is accompanied by the induction of mitophagy, the selective degradation of mitochondria by autophagy. In colon cancer cells, this compound induces a protective autophagic response.

-

Disruption of DNA Repair : this compound has been shown to disrupt homologous recombination (HR) DNA repair by inhibiting iron-dependent histone lysine demethylases (KDMs). This action sensitizes cancer cells to PARP inhibitors and platinum-based chemotherapies.

Quantitative Data: In Vitro Efficacy of this compound

The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines and experimental conditions.

| Cell Line | Cancer Type | IC50 Value | Culture Condition | Source |

| HCT116 | Colon Carcinoma | ~6.5 µM | 2D Monolayer | |

| HCT116 | Colon Carcinoma | 10 µM | 3D Spheroid | |

| Neuroblastoma Cell Lines | Neuroblastoma | ~200–400 nM | 2D & 3D | |

| (IMR-32, Sk-N-BE(2), etc.) | ||||

| Various Human Cancer | (Not specified) | 0.039 to 0.51 µM | 2D Monolayer | |

| Cell Lines (6 types) | (39 to 510 nM) | |||

| OVCAR-8, PEO14, OV90 | Ovarian Cancer | Synergizes with Olaparib | 2D Monolayer | |

| Glioblastoma (GBM) Cells | Glioblastoma | (Effective Killing) | Adherent & Spheroid | |

| (U251, NCH644) |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound treatment of in vitro cancer cell lines.

1. Cell Viability and IC50 Determination

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines and calculating the IC50 value.

-

Materials :

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

Microplate reader

-

-

Procedure :

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment : Prepare serial dilutions of this compound in complete culture medium. Concentrations should span a wide range based on the table above (e.g., 1 nM to 50 µM).

-

Remove the overnight culture medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

Incubation : Incubate the plate for a specified duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment : Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition : Measure the absorbance or fluorescence using a microplate reader.

-

Analysis : Normalize the data to the vehicle-treated control cells. Plot the cell viability (%) against the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.

-

2. 3D Spheroid Growth Assay

This protocol assesses the efficacy of this compound on 3D tumor models, which more closely mimic the in vivo tumor microenvironment.

-

Materials :

-

Ultra-low attachment round-bottom 96-well plates

-

Complete culture medium

-

This compound stock solution

-

Microscope with imaging capabilities

-

-

Procedure :

-

Spheroid Formation : Seed cells (e.g., 1,000-5,000 cells/well) into an ultra-low attachment 96-well plate. Centrifuge the plate briefly to facilitate cell aggregation at the bottom.

-

Incubate for 3-4 days to allow for the formation of compact spheroids.

-

Treatment : Once spheroids have formed, add this compound at various concentrations (e.g., 100 nM to 10 µM).

-

Monitoring : Image the spheroids every 24 hours for a total of 72 hours or more.

-

Analysis : Measure the diameter of the spheroids from the images. Calculate the spheroid volume using the formula V = (4/3)πr³. Plot the change in volume over time for each treatment condition to assess the inhibitory effect of this compound.

-

(Optional) Clonogenicity : After treatment, collect spheroids, disaggregate them into single cells using trypsin, and re-plate them at a low density in 6-well plates for a colony formation assay to assess cell recovery.

-

3. Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

-

Materials :

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC/APC and Propidium Iodide (PI) staining kit

-

1X Binding Buffer

-

Flow cytometer

-

-

Procedure :

-

Cell Treatment : Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at relevant concentrations (e.g., 1x and 2x the IC50 value) for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

-

Washing : Wash the collected cells twice with cold PBS and centrifuge.

-

Staining : Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V conjugate and PI according to the manufacturer's protocol.

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition : Analyze the samples on a flow cytometer immediately.

-

Analysis : Gate the cell populations:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

4. Cell Cycle Analysis

This protocol uses PI staining and flow cytometry to determine the effect of this compound on cell cycle progression.

-

Materials :

-

6-well plates

-

This compound stock solution

-

Ice-cold 70% ethanol

-

PBS

-

PI/RNase staining buffer

-

Flow cytometer

-

-

Procedure :

-

Cell Treatment : Seed cells and treat with this compound as described in the apoptosis assay.

-

Cell Harvesting : Harvest adherent and floating cells and wash with PBS.

-

Fixation : Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C (or overnight).

-

Staining : Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI/RNase staining buffer.

-

Incubation : Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition : Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.

-

Analysis : Model the cell cycle distribution to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

References

Application Notes and Protocols for In Vivo Administration of VLX600 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of the investigational anti-cancer agent VLX600 in various xenograft mouse models. The document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule iron chelator that has demonstrated anti-cancer activity by targeting the metabolic vulnerabilities of tumor cells. Specifically, it disrupts mitochondrial function, leading to a bioenergetic catastrophe and subsequent cell death, particularly in the hypoxic and nutrient-deprived regions of solid tumors.[1][2][3][4] Preclinical studies in various xenograft models have shown that this compound can inhibit tumor growth and act synergistically with other chemotherapeutic agents.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects primarily through the chelation of intracellular iron, which is crucial for mitochondrial respiration. This leads to the inhibition of oxidative phosphorylation (OXPHOS) and a sharp decrease in cellular ATP levels. In response to this metabolic stress, cancer cells may initially trigger a protective autophagic response. However, the sustained bioenergetic crisis ultimately leads to apoptosis. Furthermore, in colon cancer models, this compound treatment has been associated with a hypoxia-inducible factor 1-alpha (HIF-1α)-dependent glycolytic response. In neuroblastoma cells, this compound has been shown to inhibit mitochondrial respiration and decrease the expression of MYCN/LMO1.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Proposed signaling pathway of this compound in cancer cells.

Application in Xenograft Mouse Models

This compound has been evaluated in several subcutaneous xenograft mouse models, demonstrating its potential as an anti-cancer therapeutic.

-

Colon Cancer (HCT 116 and HT-29): In xenograft models using human colon carcinoma HCT 116 and colon adenocarcinoma HT-29 cells, this compound administration resulted in significant retardation or inhibition of tumor growth without causing systemic toxicity.

-

Neuroblastoma: Studies in neuroblastoma models have shown that this compound can induce cell death regardless of the MYCN amplification status.

-

Ovarian Cancer: In ovarian cancer models, this compound has been shown to synergize with PARP inhibitors and cisplatin.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo xenograft studies with this compound.

Table 1: Efficacy of this compound in Colon Cancer Xenograft Models

| Cell Line | Mouse Strain | Treatment Regimen | Outcome | Reference |

| HCT 116 | Nude Mice | 40 mg/kg, i.p., twice daily for 4 days | Significant retardation of tumor growth | |

| HT-29 | Nude Mice | 40 mg/kg, i.p., twice daily for 4 days | Inhibition of tumor growth |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 | Reference |

| HCT 116 (3D spheroids) | 10 µM | |

| Neuroblastoma cells | ~200-400 nM |

Experimental Protocols

This section provides detailed protocols for the in vivo administration of this compound in xenograft mouse models based on published studies.

Xenograft Model Establishment

A. Colon Cancer (HCT 116 & HT-29)

-

Cell Culture: Culture HCT 116 or HT-29 human colon carcinoma cells in an appropriate medium (e.g., McCoy's 5A for HCT 116, DMEM for HT-29) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Preparation: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in PBS or a suitable medium at a concentration of 5 x 10^7 cells/mL.

-

Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks old.

-

Implantation: Subcutaneously inject 5 x 10^6 cells (in 0.1 mL) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³) before starting treatment.

B. Neuroblastoma

-

Cell Culture: Culture human neuroblastoma cell lines (e.g., SK-N-BE(2), SH-SY5Y) in a suitable medium (e.g., RPMI-1640) with standard supplements.

-

Cell Preparation: Prepare a single-cell suspension as described for colon cancer cells.

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Implantation: Subcutaneously inject 1-10 x 10^6 cells into the flank.

This compound Formulation and Administration

-

Formulation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For in vivo administration, dilute the stock solution in a vehicle like a mixture of Chremophor EL, ethanol, and saline. A common formulation is 10% Chremophor EL, 10% ethanol, and 80% saline.

-

Dosage: A typical dose used in colon cancer xenograft models is 40 mg/kg.

-